4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
Overview
Description
4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide is 354.19434270 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Virtual Screening and Pharmacokinetics
Virtual Screening and Breast Tumor Metastasis Inhibition : Virtual screening methods targeting the urokinase receptor (uPAR) identified compounds related to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, demonstrating inhibition of breast cancer cell invasion, migration, and angiogenesis. The synthesis of these analogs led to significant reductions in tumor volumes and metastasis in vivo, suggesting potential applications in cancer therapy (Wang et al., 2011).
Skeletal Muscle Sodium Channel Blockers
Antimyotonic Agents Development : Conformationally restricted analogs of tocainide, similar in structure to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, were synthesized as potent skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block, highlighting their potential as therapeutic agents for conditions like myotonia (Catalano et al., 2008).
CB1 Cannabinoid Receptor Interaction
Molecular Interaction Studies : Research on compounds structurally related to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide explored their interaction with the CB1 cannabinoid receptor. These studies provide insights into the binding mechanisms and potential therapeutic applications of cannabinoid receptor antagonists (Shim et al., 2002).
Anti-Acetylcholinesterase Activity
Novel Piperidine Derivatives Synthesis : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies offer a foundation for developing new therapeutic agents for diseases such as Alzheimer's (Sugimoto et al., 1990).
Polyamides and Polymer Synthesis
Advanced Materials Development : Research into the synthesis and properties of ortho-linked polyamides based on derivatives of 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide has implications for the development of new materials with specific thermal and solubility properties (Hsiao et al., 2000).
Fluorescent Logic Gates
Fluorescent Logic Gate Design : Synthesis of compounds incorporating elements of 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide structure as part of fluorescent logic gates highlights the potential applications in biosensing and molecular electronics (Gauci & Magri, 2022).
Properties
IUPAC Name |
4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-8-18(15-20(19)26-2)22-21(24)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMYACRDHOCJQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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